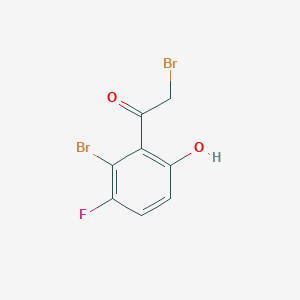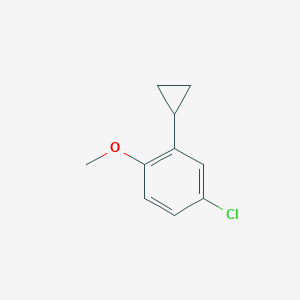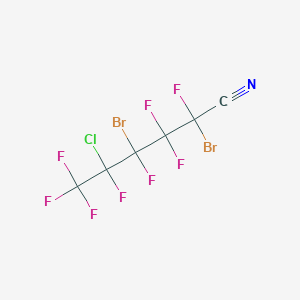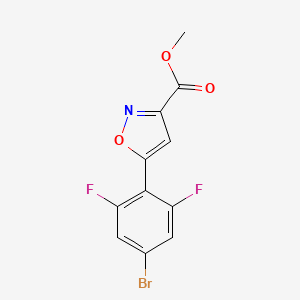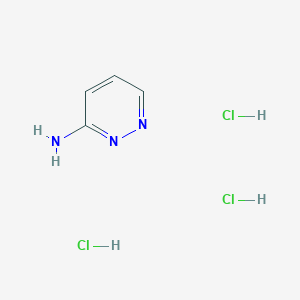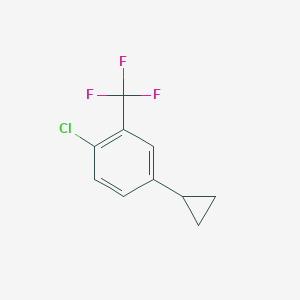
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and two trifluoromethyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene typically involves the introduction of the cyclopropyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where cyclopropyl chloride reacts with 3,5-bis(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the reactivity of the trifluoromethyl groups and the potential hazards associated with cyclopropyl derivatives.
化学反応の分析
Types of Reactions
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as amines or thiols replace the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Trifluoromethyl alcohols.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its interaction with biological membranes.
Medicine: Explored as a potential drug candidate due to its ability to modulate biological pathways. Its derivatives are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
類似化合物との比較
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar in structure but with an additional trifluoromethyl group, leading to different reactivity and applications.
1-Cyclopropyl-2,4-bis(trifluoromethyl)benzene: Positional isomer with different substitution pattern, affecting its chemical and biological properties.
1,3-Bis(trifluoromethyl)benzene:
Uniqueness
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential for various applications in scientific research and industry.
特性
分子式 |
C11H8F6 |
|---|---|
分子量 |
254.17 g/mol |
IUPAC名 |
1-cyclopropyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6/c12-10(13,14)8-3-7(6-1-2-6)4-9(5-8)11(15,16)17/h3-6H,1-2H2 |
InChIキー |
IMPQXZRIHTWRBI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


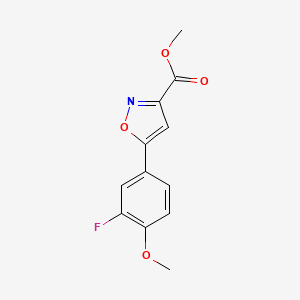
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
